4,4,4-TRIFLUORO-3-OXO-2-(PYRIDIN-3-YL)BUTANENITRILE
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Overview
Description
4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a nitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile involves the reaction of trifluoroacetyl chloride with malononitrile in the presence of a base . The reaction typically proceeds under cooling conditions to control the exothermic nature of the reaction. The product is then purified through distillation and crystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethylamines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and high-performance materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxobutanenitrile: Similar structure but lacks the pyridine ring.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthalene ring instead of a pyridine ring.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Properties
CAS No. |
1508762-05-7 |
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Molecular Formula |
C9H5F3N2O |
Molecular Weight |
214.1 |
Purity |
95 |
Origin of Product |
United States |
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